molecular formula C20H21FN2O2 B195647 (S)-Citalopram N-Oxide CAS No. 917482-45-2

(S)-Citalopram N-Oxide

Cat. No. B195647
M. Wt: 340.4 g/mol
InChI Key: DIOGFDCEWUUSBQ-FQEVSTJZSA-N
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Description

N-Oxides are oxidation products of tertiary amines . They were detected as a new class of chemical compounds before 1900 and were later found to occur as constituents of living matter . In recent years, an increasing number of studies by biomedical scientists has been devoted to N-oxides for several reasons .


Molecular Structure Analysis

The molecular structure of heterocyclic N-oxides has been studied . The properties of the chemically interesting polar N → O bond may vary due to the different substituents in the ring .


Chemical Reactions Analysis

Amine oxides exhibit many kinds of reactions . For example, when heated to 150–200 °C, they undergo a Cope reaction to form a hydroxylamine and an alkene .


Physical And Chemical Properties Analysis

Amine oxides are highly polar molecules and have a polarity close to that of quaternary ammonium salts . Small amine oxides are very hydrophilic and have an excellent water solubility and a very poor solubility in most organic solvents .

Scientific Research Applications

Pharmacokinetics and Drug Interactions

(S)-Citalopram, also known as escitalopram, is a selective serotonin reuptake inhibitor (SSRI) extensively used in clinical practice. A significant aspect of its scientific research pertains to its pharmacokinetic properties and potential for drug interactions. Research indicates that (S)-Citalopram is metabolized through several cytochrome P450 pathways, including CYP2C19 and CYP3A4, leading to its demethylation into metabolites that are not pharmacologically active. This multi-pathway metabolism reduces the likelihood of significant drug interactions, making (S)-Citalopram a safer option in polypharmacy scenarios. Moreover, in vitro and in vivo studies have shown that (S)-Citalopram has minimal to moderate inhibitory effects on various CYP enzymes, further confirming its low interaction potential with other drugs metabolized by these pathways (Brosen & Naranjo, 2001).

Clinical Efficacy and Mechanism of Action

The efficacy of (S)-Citalopram in treating depressive illnesses has been a focal point of research. Studies have shown that (S)-Citalopram is effective in managing major depressive disorder (MDD) due to its potent and selective inhibition of serotonin reuptake. This mechanism enhances serotonergic neurotransmission, which is pivotal in antidepressant activity. Clinical trials have demonstrated that (S)-Citalopram's therapeutic efficacy is comparable to other established antidepressants like amitriptyline and imipramine, with a more favorable tolerability profile, especially in terms of cardiovascular safety and anticholinergic effects. This makes (S)-Citalopram particularly suitable for patients who cannot tolerate the side effects associated with tricyclic antidepressants (Milne & Goa, 1991).

Pharmacodynamics and Serotonin Syndrome

Another area of scientific investigation involves the pharmacodynamic properties of (S)-Citalopram and its relationship with serotonin syndrome. While (S)-Citalopram is known for its safety and efficacy in enhancing serotoninergic neurotransmission, there have been documented cases of serotonin syndrome when combined with other serotonergic agents like moclobemide and buspirone. This condition arises from excessive serotonin accumulation, underscoring the importance of monitoring and managing drug combinations to mitigate the risk of serotonin syndrome (Brosen & Naranjo, 2001).

Safety Profile and Tolerability

(S)-Citalopram's safety profile has been extensively reviewed, demonstrating its general well-tolerance in patients with depression, including special populations like the elderly and those with mild to moderate renal and hepatic impairment. The most common adverse effects, such as nausea and somnolence, are usually transient and of mild to moderate severity. Furthermore, analyses of laboratory values, ECGs, and vital signs have not revealed any unusual findings, indicating that (S)-Citalopram does not significantly affect heart rate, risk of suicide, overdose, seizure, or arrhythmia, making it a safe option for a broad range of patients with depressive symptoms (Nemeroff, 2003).

Safety And Hazards

The hazards of handling N-methylmorpholine-N-oxide (NMMO), a common (co-)solvent for cellulose, cannot be described often enough . Inaccuracies in the literature regarding the chemistry of NMMO increase the risk of dangerous failure of the intended reactions which might result in uncontrolled exothermicities, damage of laboratory equipment or even accidents and work safety issues .

Future Directions

The gut microbiome is increasingly acknowledged as a novel 'metabolic organ’ . Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed . This issue of Phenomics focuses on eight key challenges that we are currently facing, with the aim of shedding light on future research directions .

properties

IUPAC Name

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580934
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Citalopram N-Oxide

CAS RN

917482-45-2
Record name Escitalopram N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESCITALOPRAM N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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